(E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one
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Overview
Description
(E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of cinnamylpiperazines. This compound is characterized by the presence of a chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The compound also features a cinnamylpiperazine moiety, which is a piperazine ring substituted with a cinnamyl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazine Ring: The piperazine ring can be attached to the chromenone core through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with a halogenated chromenone intermediate.
Addition of the Cinnamyl Group: The cinnamyl group can be introduced through a coupling reaction, such as a Heck reaction, between the piperazine derivative and a cinnamyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the chromenone core can be oxidized to form a ketone or quinone derivative.
Reduction: The double bond in the cinnamyl group can be reduced to form a saturated piperazine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of chromenone ketone or quinone derivatives.
Reduction: Formation of saturated piperazine derivatives.
Substitution: Formation of new derivatives with substituted nucleophiles.
Scientific Research Applications
(E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-AP-237: A cinnamylpiperazine derivative with similar structural features but different biological activity.
AP-237 (bucinnazine): Another cinnamylpiperazine compound with analgesic properties.
AP-238: A related compound with potential opioid receptor activity.
Uniqueness
(E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one is unique due to its specific combination of a chromenone core and a cinnamylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
6-chloro-7-hydroxy-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c24-20-14-19-18(13-23(28)29-22(19)15-21(20)27)16-26-11-9-25(10-12-26)8-4-7-17-5-2-1-3-6-17/h1-7,13-15,27H,8-12,16H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAXZGLTGUFGPC-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC(=O)OC4=CC(=C(C=C34)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC(=O)OC4=CC(=C(C=C34)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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